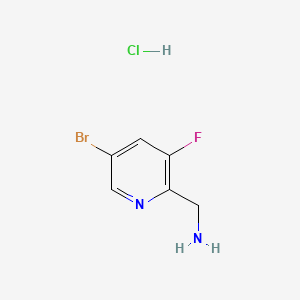

(5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride

Description

(5-Bromo-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS 1257535-19-5) is a halogenated pyridine derivative with the molecular formula C₆H₇BrClFN₂ and a molecular weight of 241.49 g/mol . It is a hydrochloride salt of a primary amine functionalized pyridine scaffold, characterized by bromine and fluorine substituents at the 5- and 3-positions of the pyridine ring, respectively. The compound is typically stored under inert atmosphere at room temperature and exhibits hazards related to toxicity (H302: harmful if swallowed), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Properties

IUPAC Name |

(5-bromo-3-fluoropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRJGDGPGDSYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694189 | |

| Record name | 1-(5-Bromo-3-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-19-5 | |

| Record name | 1-(5-Bromo-3-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromo-3-fluoropyridin-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride typically involves the bromination and fluorination of pyridine derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure the selective substitution of the hydrogen atoms on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the use of automated systems to monitor and adjust the reaction parameters in real-time .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which can be used in further chemical synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

Oxidizing Agents: Agents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .

Scientific Research Applications

(5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Observations:

- Positional Isomerism : Compounds with halogens at adjacent positions (e.g., 5-Br,6-Cl in CAS 358672-65-8) exhibit distinct electronic effects compared to the target compound’s 5-Br,3-F arrangement, which may influence binding interactions in medicinal chemistry applications .

- Non-Halogen Substituents: The methyl-substituted analog (CAS 1257535-42-4) demonstrates how non-halogen groups can enhance lipophilicity, a critical factor in drug permeability .

Biological Activity

(5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is . The presence of bromine and fluorine substituents on the pyridine ring enhances its reactivity and biological interactions. The structural characteristics are crucial for its pharmacological properties, as halogen atoms can influence binding affinities to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound can modulate the activity of these molecular targets, leading to various biological effects. Research indicates that it may act as an agonist for serotonin receptors, particularly the 5-HT1A receptor, which is linked to anxiolytic effects similar to those of established medications like Buspirone .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Central Nervous System Effects

Research has demonstrated that this compound may influence central nervous system (CNS) activities. In vivo studies have indicated that it can induce specific behavioral changes in animal models, suggesting anxiolytic or antidepressant-like effects. The compound's ability to interact with serotonin receptors is a key factor in these observed behaviors .

Comparative Analysis with Similar Compounds

To understand the compound's unique profile, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Specific halogen substitutions enhancing biological activity | |

| (3-Bromo-5-fluoropyridin-2-YL)methanamine hydrochloride | Different substitution pattern; potential different activities | |

| (2-Bromo-5-fluoropyridin-3-YL)methanamine hydrochloride | Additional carbon; may exhibit different reactivity |

This table illustrates how variations in substitution patterns can lead to different biological activities, underscoring the importance of structural modifications in drug design.

Case Studies and Research Findings

- Serotonin Receptor Agonism : In a study evaluating the agonistic properties of various compounds on the 5-HT1A receptor, this compound demonstrated a higher affinity compared to traditional agonists like Buspirone, suggesting its potential as an anxiolytic agent .

- Antimicrobial Efficacy : A series of tests conducted on this compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential use as an antibiotic agent.

- CNS Activity Assessment : Behavioral assays in rodent models showed that administration of the compound resulted in reduced anxiety-like behaviors, supporting its role as a candidate for further development in treating anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.